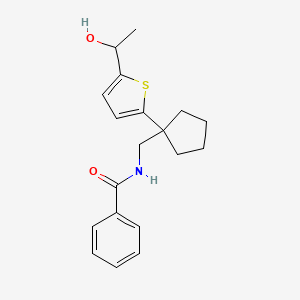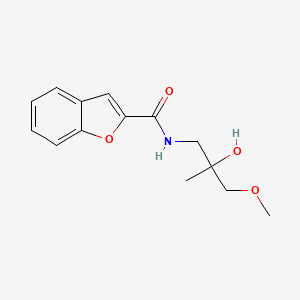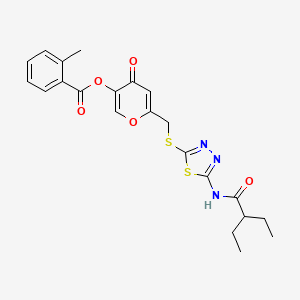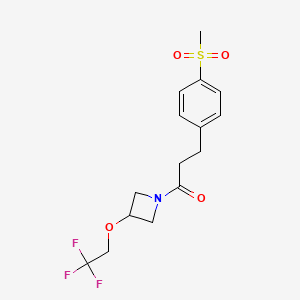
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide, also known as CP55,940, is a synthetic cannabinoid compound that has been widely used in scientific research. This compound is known to interact with the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as appetite, pain sensation, mood, and immune function. CP55,940 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system.
Mécanisme D'action
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide exerts its effects by binding to and activating the CB1 and CB2 receptors in the body. These receptors are located throughout the body, including the brain, immune system, and peripheral tissues. Activation of the CB1 receptor in the brain is responsible for the psychoactive effects of cannabinoids, while activation of the CB2 receptor in the immune system is responsible for the anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, pain sensation, and cognitive function. This compound has also been shown to modulate the release of various cytokines and chemokines, which are involved in regulating immune function and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, this compound also has several limitations, including its potential for off-target effects and its psychoactive properties, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research involving N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide. One area of interest is the development of novel cannabinoid-based therapies for various conditions such as chronic pain and neurodegenerative diseases. Another area of interest is the investigation of the role of the endocannabinoid system in regulating immune function and inflammation, which could lead to the development of novel immunomodulatory therapies. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound, which could lead to the development of more selective and potent cannabinoid-based compounds.
Méthodes De Synthèse
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentanol, which is then converted into the corresponding benzamide derivative using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the addition of a methyl group to the cyclopentyl ring using a reagent such as methyl iodide.
Applications De Recherche Scientifique
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide has been extensively used in scientific research to study the role of the endocannabinoid system in various physiological processes. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been investigated as a potential treatment for various conditions such as chronic pain, multiple sclerosis, and epilepsy. This compound has also been used to study the effects of cannabinoids on the immune system, and has been shown to modulate immune function in both animal and human studies.
Propriétés
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(21)16-9-10-17(23-16)19(11-5-6-12-19)13-20-18(22)15-7-3-2-4-8-15/h2-4,7-10,14,21H,5-6,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPJELODLIOCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)
![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2785442.png)
![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785443.png)



![N-[cyano(2,3-dichlorophenyl)methyl]-2-acetamidopropanamide](/img/structure/B2785452.png)
![6-{5-[(E)-2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2785453.png)

